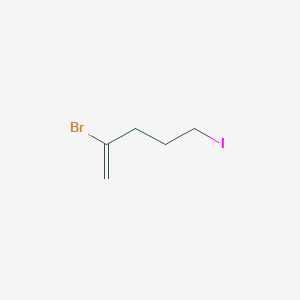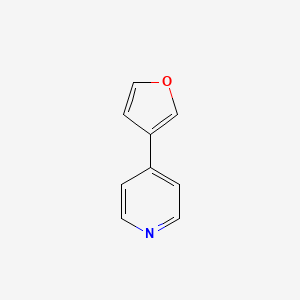
1-(2,2-difluoroethenyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethenyl)-4-nitrobenzene, or 2,2-difluoro-1-nitroethylbenzene, is a chemical compound with the molecular formula C7H5F2NO2. It is a colorless, crystalline solid with a melting point of 90-91 °C and a boiling point of 175-176 °C. It is a versatile synthetic intermediate and is used in the production of a variety of organic compounds. It has a wide range of applications in pharmaceuticals, agrochemicals, polymers, and dyes.
Mécanisme D'action
2,2-Difluoro-1-nitroethylbenzene is a versatile synthetic intermediate and is used in the production of a variety of organic compounds. It acts as an electrophile in organic reactions, and its reactivity depends on its ability to form a stable carbocation. The nitro group is electron-withdrawing and increases the electrophilicity of the carbon atom, while the two fluorine atoms are electron-donating, which further increases its reactivity.
Biochemical and Physiological Effects
2,2-Difluoro-1-nitroethylbenzene is not known to have any significant biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic. It is not known to be an endocrine disruptor, and it is not known to have any effect on the reproductive system.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Difluoro-1-nitroethylbenzene has a number of advantages for use in laboratory experiments. It is a versatile synthetic intermediate and can be used to synthesize a variety of organic compounds. It is relatively inexpensive and readily available. It is also relatively stable and can be stored for long periods of time. However, it is highly flammable and must be handled with care. It is also toxic and must be handled with appropriate safety precautions.
Orientations Futures
2,2-Difluoro-1-nitroethylbenzene has a wide range of applications in organic synthesis and could be used to synthesize a variety of organic compounds. It could also be used as a starting material for the synthesis of fluorinated compounds, such as 2,2-difluoro-1-nitroethylbenzene-2-sulfonate and 2,2-difluoro-1-nitroethylbenzene-3-sulfonate. Additionally, it could be used in the synthesis of organofluorine compounds, such as 2,2-difluoro-1-nitroethylbenzene-2-carboxylate, 2,2-difluoro-1-nitroethylbenzene-3-carboxylate, and 2,2-difluoro-1-nitroethylbenzene-4-carboxylate. Furthermore, it could be used in the synthesis of other nitro compounds, such as 2,2-difluoro-1-nitroethylbenzene-3-oxide and 2,2-difluoro-1-nitroethylbenzene-4-oxide. Finally, it could be used in the synthesis of other fluorinated compounds, such as 2,2-difluoro-1-nitroethylbenzene-2-thiol and 2,2-difluoro-1-nitroethylbenzene-3-thiol.
Méthodes De Synthèse
2,2-Difluoro-1-nitroethylbenzene is synthesized by the reaction of difluoromethane with nitrobenzene in the presence of a base. The reaction is carried out in a solvent such as toluene or ether at a temperature of 80-100 °C. The reaction is typically conducted in a stainless steel autoclave. The resulting product is then purified by distillation or recrystallization.
Applications De Recherche Scientifique
2,2-Difluoro-1-nitroethylbenzene is a useful synthetic intermediate for the preparation of a variety of organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. It has also been used in the synthesis of organic fluorine compounds, such as 2,2-difluoro-1-nitroethylbenzene-2-sulfonate and 2,2-difluoro-1-nitroethylbenzene-3-sulfonate. It has also been used in the synthesis of a variety of organofluorine compounds, such as 2,2-difluoro-1-nitroethylbenzene-2-carboxylate, 2,2-difluoro-1-nitroethylbenzene-3-carboxylate, and 2,2-difluoro-1-nitroethylbenzene-4-carboxylate.
Propriétés
IUPAC Name |
1-(2,2-difluoroethenyl)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c9-8(10)5-6-1-3-7(4-2-6)11(12)13/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSSEJASKSZQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)
![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B6599289.png)

![phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate](/img/structure/B6599314.png)

![N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B6599331.png)
![3-[(Phenylsulfonyl)methyl]pyridine](/img/structure/B6599339.png)



![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)

![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)